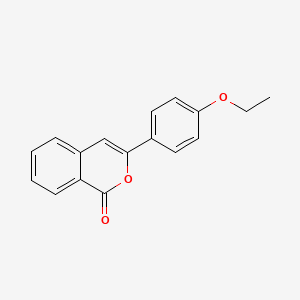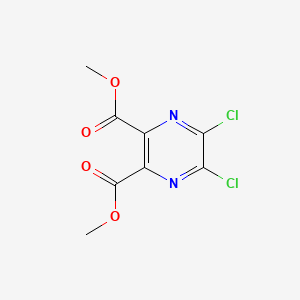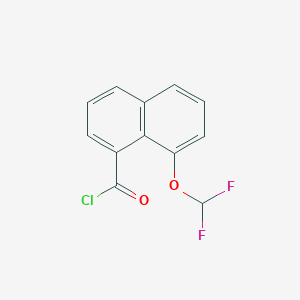
4-Chloro-2-((4-methoxybenzyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンは、ピリジン類に属する有機化合物です。ピリジン環の4位に塩素原子、2位に4-メトキシベンジルチオ基を有する特徴があります。
2. 製法
合成経路および反応条件
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンの合成は、通常、4-クロロピリジンと4-メトキシベンジルチオールの反応によって行われます。この反応は、通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、塩基は4-メトキシベンジルチオ基による塩素原子の求核置換を促進します。この反応は、通常、ジメチルホルムアミドまたはテトラヒドロフランなどの有機溶媒中で、反応を完了させるために高温で行われます。
工業的製造方法
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンの特定の工業的製造方法はよく文書化されていませんが、一般的なアプローチは、ラボの合成方法のスケールアップを含みます。これには、収率と純度を最大化する反応条件の最適化と、再結晶やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the 4-methoxybenzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンは、以下を含むさまざまな化学反応を受ける可能性があります。
求核置換: 塩素原子は他の求核剤によって置換され、異なる置換ピリジンを形成します。
酸化: 4-メトキシベンジルチオ基は酸化されてスルホキシドまたはスルホンを形成することができます。
還元: この化合物は、塩素原子を除去したり、4-メトキシベンジルチオ基を修飾したりするために還元することができます。
一般的な試薬と条件
求核置換: 一般的な試薬には、水素化ナトリウム、炭酸カリウム、アミンやチオールなどのさまざまな求核剤が含まれます。これらの反応は、通常、ジメチルホルムアミドやテトラヒドロフランなどの極性非プロトン性溶媒中で行われます。
酸化: 過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、4-メトキシベンジルチオ基を酸化することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、化合物を還元することができます。
生成される主な生成物
求核置換: 異なる官能基を持つ置換ピリジン。
酸化: スルホキシドまたはスルホン。
還元: 脱塩素化ピリジンまたは修飾された4-メトキシベンジルチオ基。
4. 科学研究への応用
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素阻害に関する研究や受容体結合アッセイにおけるリガンドとして使用できます。
産業: 特殊化学品の製造や農薬合成における前駆体として使用される可能性があります。
科学的研究の応用
4-Chloro-2-((4-methoxybenzyl)thio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
作用機序
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンの作用機序は、その特定の用途によって異なります。生物系では、特定の酵素または受容体に結合することにより、それらの活性を阻害する可能性があります。4-メトキシベンジルチオ基は、酵素の活性部位と相互作用する可能性があり、ピリジン環は結合部位の芳香族アミノ酸とのπ-π相互作用に関与する可能性があります。
6. 類似化合物の比較
類似化合物
- 4-クロロ-2-((4-メチルベンジル)チオ)ピリジン
- 4-クロロ-2-((4-エトキシベンジル)チオ)ピリジン
- 4-クロロ-2-((4-フルオロベンジル)チオ)ピリジン
独自性
4-クロロ-2-((4-メトキシベンジル)チオ)ピリジンは、特定の化学的および生物学的特性を与える4-メトキシベンジルチオ基の存在によりユニークです。メトキシ基は水素結合やその他の相互作用に関与することができ、この化合物は、異なる置換基を持つ類似体と比較して、特定の用途で特に有用になります。
類似化合物との比較
Similar Compounds
- 4-Chloro-2-((4-methylbenzyl)thio)pyridine
- 4-Chloro-2-((4-ethoxybenzyl)thio)pyridine
- 4-Chloro-2-((4-fluorobenzyl)thio)pyridine
Uniqueness
4-Chloro-2-((4-methoxybenzyl)thio)pyridine is unique due to the presence of the 4-methoxybenzylthio group, which imparts specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly useful in certain applications compared to its analogs with different substituents.
特性
CAS番号 |
1346707-48-9 |
|---|---|
分子式 |
C13H12ClNOS |
分子量 |
265.76 g/mol |
IUPAC名 |
4-chloro-2-[(4-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |
InChIキー |
ZBEQFGKOORXQTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


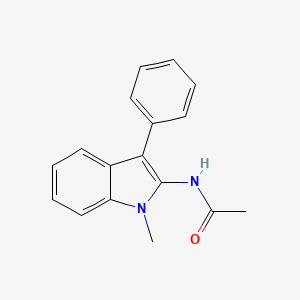
![Spiro[1,2,3,4,5,6,7,8-octahydroxanthene-9,1'-cyclohexane]](/img/structure/B11856365.png)
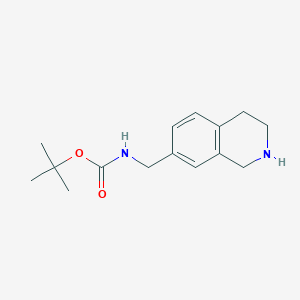
![N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine](/img/structure/B11856375.png)
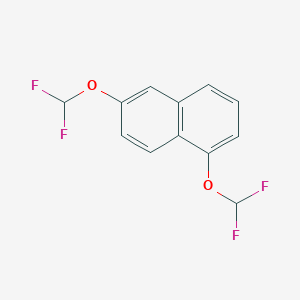
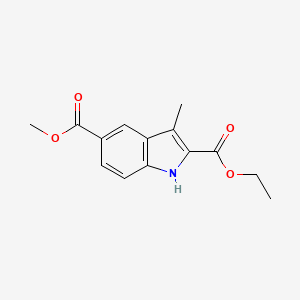
![8-Methyl-3-phenyl-2H-indeno[2,1-B]furan-2-one](/img/structure/B11856391.png)

![2-(Phenylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11856401.png)
